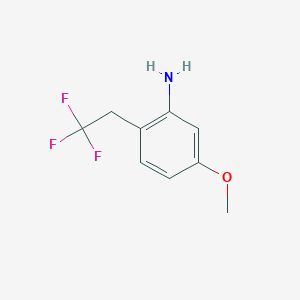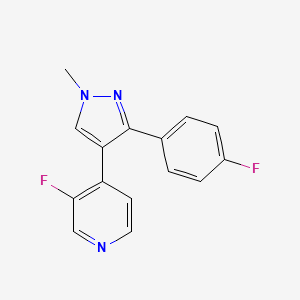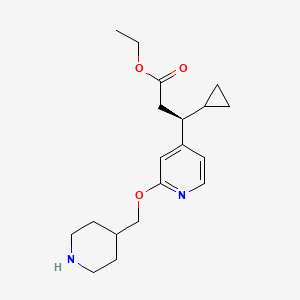![molecular formula C10H14O2 B15226141 (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5R)-4-Oxaspiro[bicyclo[320]heptane-6,1’-cyclopentan]-7-one is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one typically involves multiple steps, including cycloaddition reactions and subsequent functional group transformations. One common approach is the [2+2] cycloaddition of suitable precursors under photochemical conditions, followed by further functionalization to achieve the desired spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,5S)-Bicyclo[3.2.0]heptan-2-one: Shares a similar bicyclic structure but lacks the spirocyclic oxygen atom.
(1S,5S)-Spiro[bicyclo[3.2.0]heptane-2,2’-[1,3]dioxolane]: Contains a spirocyclic dioxolane ring instead of the oxaspiro structure.
Uniqueness
The uniqueness of (1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentan]-7-one lies in its specific spirocyclic arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical space and developing novel applications .
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(1R,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one |
InChI |
InChI=1S/C10H14O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7,9H,1-6H2/t7-,9-/m1/s1 |
InChI-Schlüssel |
FNAOMPNFIBVSGB-VXNVDRBHSA-N |
Isomerische SMILES |
C1CCC2(C1)[C@H]3[C@@H](C2=O)CCO3 |
Kanonische SMILES |
C1CCC2(C1)C3C(C2=O)CCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


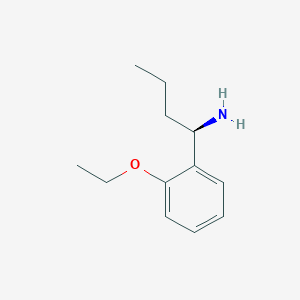
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B15226070.png)
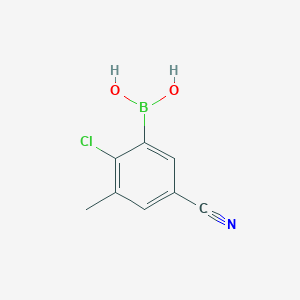

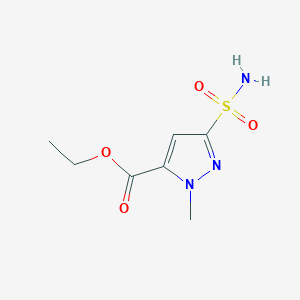
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B15226093.png)
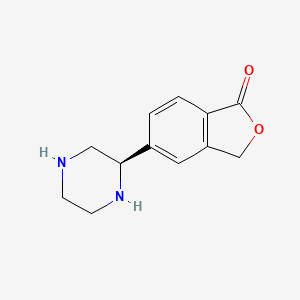

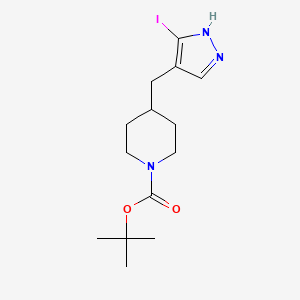

![Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15226121.png)
